N-cyclopropyl-2-hydroxy-2-[1-[1-(2-methylphenyl)ethyl]piperidin-4-yl]acetamide
Description
N-cyclopropyl-2-hydroxy-2-[1-[1-(2-methylphenyl)ethyl]piperidin-4-yl]acetamide: is a complex organic compound featuring a cyclopropyl group, a hydroxy group, and a piperidine ring substituted with a 2-methylphenyl group
Properties
IUPAC Name |
N-cyclopropyl-2-hydroxy-2-[1-[1-(2-methylphenyl)ethyl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13-5-3-4-6-17(13)14(2)21-11-9-15(10-12-21)18(22)19(23)20-16-7-8-16/h3-6,14-16,18,22H,7-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPGAAZUELZGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)N2CCC(CC2)C(C(=O)NC3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine, 2-methylphenylacetone, and 4-piperidone.
Step 1 Formation of the Piperidine Ring: The initial step involves the reductive amination of 2-methylphenylacetone with 4-piperidone in the presence of a reducing agent like sodium triacetoxyborohydride. This forms the intermediate 1-[1-(2-methylphenyl)ethyl]piperidine.
Step 2 Introduction of the Cyclopropyl Group: The intermediate is then reacted with cyclopropylamine under basic conditions to introduce the cyclopropyl group, forming N-cyclopropyl-1-[1-(2-methylphenyl)ethyl]piperidine.
Step 3 Hydroxylation: The final step involves the hydroxylation of the acetamide group. This can be achieved using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate to yield N-cyclopropyl-2-hydroxy-2-[1-[1-(2-methylphenyl)ethyl]piperidin-4-yl]acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler amide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-cyclopropyl-2-oxo-2-[1-[1-(2-methylphen
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